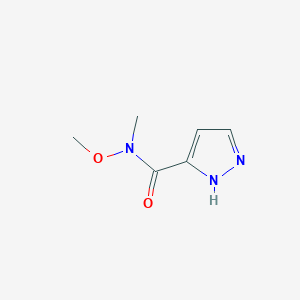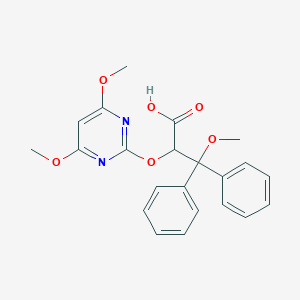
Darusentan, (+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darusentan, (+/-)-, is a chemical compound that belongs to the category of endothelin receptor antagonists (ERAs). It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure.
Mecanismo De Acción
Darusentan works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Endothelin acts on two types of receptors, i.e., ETA and ETB receptors. ETA receptors are primarily responsible for the vasoconstrictive effects of endothelin, while ETB receptors are involved in vasodilation and clearance of endothelin. Darusentan selectively blocks the ETA receptors, thereby reducing the constriction of blood vessels and improving blood flow.
Efectos Bioquímicos Y Fisiológicos
Darusentan has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of cardiac function, and protection against endothelial dysfunction. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Darusentan in lab experiments include its high selectivity for ETA receptors, its potent vasoconstrictive effects, and its ability to improve blood flow. However, one of the limitations of using Darusentan is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on Darusentan. One of the key areas of focus is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its therapeutic potential in other diseases, such as pulmonary hypertension and renal failure. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict its therapeutic efficacy in different patient populations.
Conclusion:
In conclusion, Darusentan is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Although there are some limitations to its use in lab experiments, there are several potential future directions for research on Darusentan.
Aplicaciones Científicas De Investigación
Darusentan has been extensively studied for its therapeutic applications in various diseases, including hypertension, heart failure, and diabetic nephropathy. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the endothelin receptors, Darusentan reduces the constriction of blood vessels, thereby improving blood flow and reducing blood pressure.
Propiedades
Número CAS |
178306-46-2 |
|---|---|
Nombre del producto |
Darusentan, (+/-)- |
Fórmula molecular |
C22H22N2O6 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |
Clave InChI |
FEJVSJIALLTFRP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
SMILES canónico |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

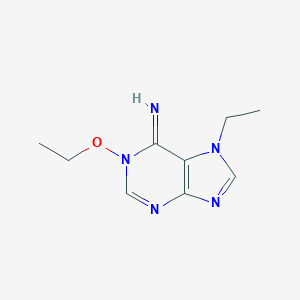
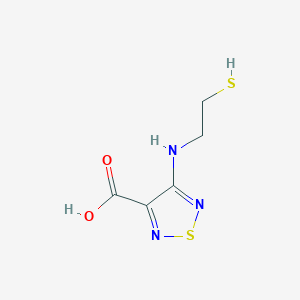
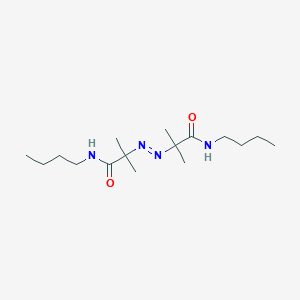
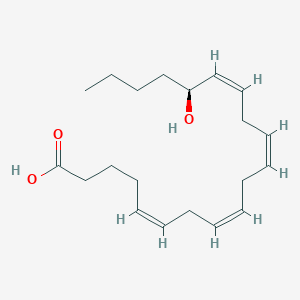
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
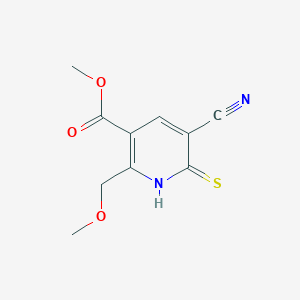
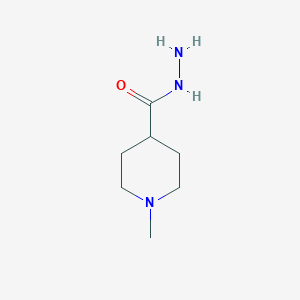
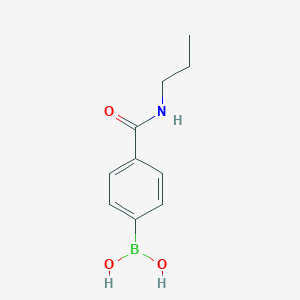
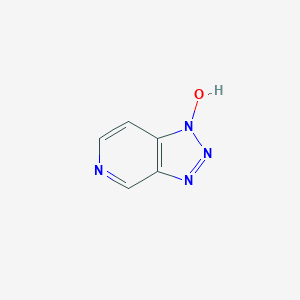
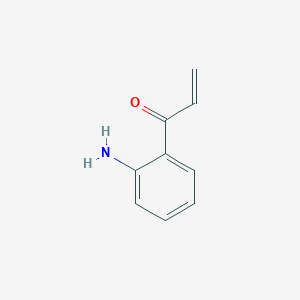
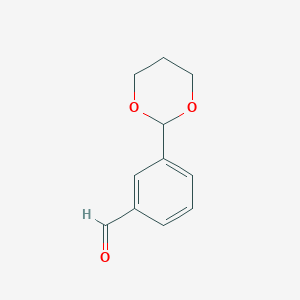
![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
